molecular formula C21H17N5O7S B11537534 2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

2-Nitro-N-({N'-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide

Cat. No.: B11537534
M. Wt: 483.5 g/mol
InChI Key: CJYMVWBPUIWZES-HYARGMPZSA-N
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Description

2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Nitro-N-({N’-[(E)-(2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-phenylbenzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17N5O7S

Molecular Weight

483.5 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C21H17N5O7S/c27-21(23-22-14-16-8-4-5-11-18(16)25(28)29)15-24(17-9-2-1-3-10-17)34(32,33)20-13-7-6-12-19(20)26(30)31/h1-14H,15H2,(H,23,27)/b22-14+

InChI Key

CJYMVWBPUIWZES-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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